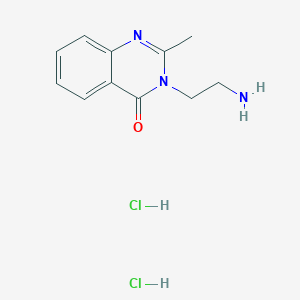
Ethyl N-Boc-3-(4'-fluorobenzyl)-4-Oxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a fluorobenzyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate typically involves multiple steps, starting with the protection of the piperidine nitrogen using a Boc (tert-butyloxycarbonyl) group. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction, followed by the formation of the oxo group and esterification to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group in the piperidine ring can be further oxidized to form derivatives with higher oxidation states.
Reduction: The compound can be reduced to remove the oxo group, resulting in a different piperidine derivative.
Substitution: The fluorobenzyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the piperidine ring.
Reduction Products: Piperidine derivatives without the oxo group.
Substitution Products: New derivatives with different functional groups replacing the fluorobenzyl group.
Aplicaciones Científicas De Investigación
Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to certain receptors, while the piperidine ring and oxo group contribute to its overall biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine-3-carboxylate can be compared to other similar compounds, such as:
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: This compound differs in the position of the fluorobenzyl group and the presence of the oxo group.
Ethyl piperidine-4-carboxylate: This compound lacks the Boc-protected nitrogen and the fluorobenzyl group.
Uniqueness: The presence of the fluorobenzyl group and the Boc-protected nitrogen in this compound distinguishes it from other similar compounds, making it a valuable tool in various scientific applications.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO5/c1-5-26-17(24)20(12-14-6-8-15(21)9-7-14)13-22(11-10-16(20)23)18(25)27-19(2,3)4/h6-9H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWUMXBDBPNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide](/img/structure/B2978650.png)



![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)

![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)



![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)
